molecular formula C4H3F3O3 B12941161 3-Hydroxy-4,4,4-trifluoro-2-butenoic acid

3-Hydroxy-4,4,4-trifluoro-2-butenoic acid

Katalognummer: B12941161
Molekulargewicht: 156.06 g/mol
InChI-Schlüssel: LQFCENLHIPNZEW-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4,4,4-trifluoro-2-butenoic acid is an organic compound with the molecular formula C4H3F3O3. It is characterized by the presence of a hydroxyl group (-OH) and three fluorine atoms attached to a butenoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4,4-trifluoro-2-butenoic acid typically involves the reaction of trifluoroacetic acid with suitable precursors under controlled conditions. One common method involves the aldol condensation of trifluoroacetaldehyde with acetic acid derivatives, followed by hydrolysis to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4,4,4-trifluoro-2-butenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted butenoic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4,4,4-trifluoro-2-butenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can inhibit enzymes, disrupt cellular processes, and interact with nucleic acids, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-4,4,4-trifluoro-2-butenoic acid is unique due to its combination of a hydroxyl group and trifluoromethyl group on a butenoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C4H3F3O3

Molekulargewicht

156.06 g/mol

IUPAC-Name

(Z)-4,4,4-trifluoro-3-hydroxybut-2-enoic acid

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1,8H,(H,9,10)/b2-1-

InChI-Schlüssel

LQFCENLHIPNZEW-UPHRSURJSA-N

Isomerische SMILES

C(=C(/C(F)(F)F)\O)\C(=O)O

Kanonische SMILES

C(=C(C(F)(F)F)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.